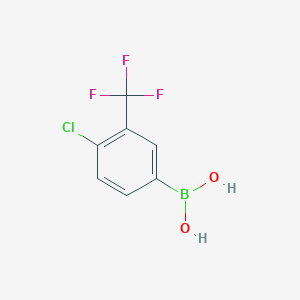

4-Chloro-3-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNQBNGLMOTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382202 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176976-42-4 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Core Properties

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |

| Molecular Weight | 224.37 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 233 - 236 °C | [1] |

| Boiling Point | 304.3 °C at 760 mmHg | [2] |

| Density | 1.49 g/cm³ | [2] |

| CAS Number | 176976-42-4 | [1][2] |

Synthesis and Purification

General Experimental Protocol for Synthesis

Materials:

-

1-Bromo-4-chloro-3-(trifluoromethyl)benzene

-

Magnesium turnings or n-Butyllithium

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Formation of the Organometallic Reagent:

-

Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

-

Organolithium Reagent: Alternatively, a solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF or diethyl ether is cooled to a low temperature (e.g., -78 °C). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to ensure complete lithium-halogen exchange.

-

-

Borylation: The freshly prepared organometallic reagent is cooled (typically to -78 °C), and a solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the boronate ester.

-

Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.[3] The purity of the final product can be assessed by techniques such as HPLC and melting point determination.[4]

Key Applications in Organic Synthesis

The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

Reaction Setup: In a reaction vessel, this compound (typically 1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.

-

Solvent Addition and Degassing: The appropriate solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Drug Discovery and Development

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent provides an additional point of interaction or can be used to fine-tune electronic properties.[6] This makes this compound a valuable starting material for the synthesis of biologically active compounds.

Case Study: Kinase Inhibitors

One notable application of derivatives of this compound is in the development of kinase inhibitors. For instance, ureas derived from 4-chloro-3-(trifluoromethyl)aniline have been investigated as potent inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block this signaling, thereby inhibiting angiogenesis and suppressing tumor growth.

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for KDR inhibitors.

Figure 1: Simplified VEGFR-2 (KDR) signaling pathway and the inhibitory action of KDR inhibitors.

Experimental Workflows and Logical Relationships

The synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction follows a logical workflow. This can be visualized to provide a clear overview of the process for researchers.

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Spectral Data

While a comprehensive set of spectral data is not publicly available, the following provides an indication of the expected spectroscopic characteristics based on the structure and data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.

FT-IR Spectroscopy

The infrared spectrum of a phenylboronic acid typically displays characteristic absorption bands. Key expected absorptions for this compound include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

-

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

-

B-O stretching: A strong band typically observed around 1350 cm⁻¹.[11]

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

-

C-Cl stretching: Absorptions typically in the 600-800 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (224.37 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of water and other functional groups.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, provides a straightforward route to a diverse range of complex molecules. For researchers in drug discovery, this compound offers a gateway to novel chemical entities with potentially enhanced pharmacological properties, as exemplified by its application in the synthesis of kinase inhibitors. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. L20105.06 [thermofisher.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. KDR - MULTI SCIENCES [multisciences.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic Acid (CAS 176976-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl and chloro substitutions on the phenyl ring impart desirable physicochemical properties to molecules, making it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and drug discovery.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 176976-42-4 |

| Molecular Formula | C₇H₅BClF₃O₂ |

| Molecular Weight | 224.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 233-236 °C |

| Boiling Point | 304.3 °C (Predicted) |

| Purity | Typically ≥95% |

Synthesis

A common synthetic route to this compound involves a multi-step process starting from 1-chloro-2-(trifluoromethyl)benzene. The general workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 1-Chloro-2-(trifluoromethyl)benzene[1][2]

This protocol outlines the initial steps towards the synthesis of the boronic acid, starting with the nitration of 1-chloro-2-(trifluoromethyl)benzene followed by reduction.

Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene

-

To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid at 0-5 °C, slowly add 1-chloro-2-(trifluoromethyl)benzene.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2-(trifluoromethyl)chlorobenzene.

Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline

-

Dissolve the 4-nitro-2-(trifluoromethyl)chlorobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-chloro-3-(trifluoromethyl)aniline.

Experimental Protocol: Conversion of 4-Chloro-3-(trifluoromethyl)aniline to this compound

This part of the synthesis involves the conversion of the aniline to the corresponding boronic acid, a process that can be achieved via a Sandmeyer-type reaction.

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the stirred mixture to form the diazonium salt. Maintain the temperature below 5 °C.

-

In a separate flask, prepare a solution of boric acid and a copper(I) salt (e.g., CuBr) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the boric acid mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reactants and Reagents

| Compound | Molar Eq. |

| Aryl Bromide | 1.0 |

| This compound | 1.2 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 |

| Solvent (e.g., Toluene/Water, Dioxane/Water) | - |

Procedure

-

To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A prominent example is the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of certain cancers. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in Sorafenib and other kinase inhibitors.

Signaling Pathways Targeted by Sorafenib

Sorafenib is known to inhibit multiple protein kinases, thereby disrupting key signaling pathways that promote tumor growth and angiogenesis.

Caption: Signaling pathways inhibited by Sorafenib.

Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key mediators of angiogenesis.

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic protons would appear in the range of 7.5-8.5 ppm. The proton ortho to the boronic acid group would likely be the most downfield. The coupling patterns would be complex due to the substitution pattern.

-

The protons of the B(OH)₂ group would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

¹³C NMR:

-

Aromatic carbons would be observed in the region of 120-140 ppm. The carbon attached to the boron atom would be expected around 130-135 ppm.

-

The trifluoromethyl group would cause a quartet for the carbon it is attached to, with a large coupling constant (¹Jcf).

¹⁹F NMR:

-

A single peak corresponding to the -CF₃ group would be observed, likely in the range of -60 to -65 ppm relative to CFCl₃.

FT-IR:

-

A broad O-H stretch from the boronic acid group would be expected around 3200-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

-

Strong C-F stretching bands would be present in the 1100-1350 cm⁻¹ region.

-

B-O stretching vibrations would be observed around 1300-1400 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z 224, with isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl).

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of the 4-chloro-3-(trifluoromethyl)phenyl moiety into a wide range of molecules. This has been particularly impactful in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound.

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and significant applications, with a focus on its role in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Core Molecular Information

This compound is an arylboronic acid characterized by the presence of both a chloro and a trifluoromethyl substituent on the phenyl ring. These electron-withdrawing groups significantly influence the reactivity and properties of the molecule. The trifluoromethyl group, in particular, is a crucial feature in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1]

Molecular Structure

The structure of this compound is depicted below, illustrating the ortho- and meta- substitution pattern on the phenyl ring relative to the boronic acid group.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.[1][2][3] It is important to note that while commercial suppliers confirm that the 1H NMR spectrum aligns with the expected structure, publicly accessible, detailed spectroscopic data (1H NMR, 13C NMR, IR, MS) for this specific compound is limited.[4]

| Property | Value | Reference |

| IUPAC Name | [4-chloro-3-(trifluoromethyl)phenyl]boronic acid | [2] |

| CAS Number | 176976-42-4 | [1] |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 233 - 236 °C | [1] |

| Boiling Point | 304.3 ± 52.0 °C (Predicted) | [3] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.36 ± 0.10 (Predicted) | [3] |

| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | [2] |

| InChI Key | XHKNQBNGLMOTDB-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route would involve the lithiation of 1-bromo-4-chloro-3-(trifluoromethyl)benzene at low temperatures, followed by reaction with trimethyl borate and acidic workup.

Applications in Organic Synthesis

The primary application of this compound is as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[5]

Suzuki-Miyaura Cross-Coupling Reaction

The general workflow for a Suzuki-Miyaura coupling reaction involves the coupling of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development: The Synthesis of Sorafenib

This compound is a precursor to key intermediates used in the synthesis of multi-kinase inhibitors, most notably Sorafenib, a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6] The final step in the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative.[7] The isocyanate is readily synthesized from the corresponding aniline, which can be derived from the boronic acid.

The diagram below outlines the final urea bond formation step in the synthesis of Sorafenib, highlighting the critical role of the 4-chloro-3-(trifluoromethyl)phenyl moiety.

Caption: Final reaction step in the synthesis of the drug Sorafenib.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility is primarily demonstrated through its participation in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. Its structural motifs are integral to the development of potent pharmaceuticals, such as Sorafenib, underscoring its importance for professionals in drug discovery and development. Further research into publicly available, detailed spectroscopic and synthetic data would be beneficial to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 176976-42-4 [amp.chemicalbook.com]

- 4. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid, 96% 5 g | Request for Quote [thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethyl)phenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] These structures are prevalent in pharmaceuticals and agrochemicals. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on methods that offer high yield and purity. This document outlines two robust and widely applicable methods: the Grignard reaction pathway and the organolithium pathway. Detailed experimental protocols, quantitative data summaries, and process diagrams are provided to facilitate practical application in a research and development setting.

Introduction

This compound, with the CAS Number 176976-42-4, is a white to off-white crystalline solid.[1] Its utility in organic synthesis is primarily derived from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making this reagent particularly attractive for drug discovery programs.

This guide details the two most common and effective laboratory-scale synthesis strategies for this compound, both starting from the readily available precursor, 1-bromo-4-chloro-3-(trifluoromethyl)benzene.

Synthesis Pathways

The synthesis of this compound is typically achieved through the formation of an organometallic intermediate from an aryl halide, which is then quenched with a trialkyl borate ester, followed by hydrolysis. The two principal organometallic routes are via a Grignard reagent or an organolithium species.

Pathway 1: Grignard Reaction

This classic method involves the formation of a Grignard reagent from 1-bromo-4-chloro-3-(trifluoromethyl)benzene, which is then reacted with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.

Logical Relationship Diagram: Grignard Reaction Pathway

Caption: Workflow for the synthesis via a Grignard reagent.

Pathway 2: Organolithium Reaction (Halogen-Metal Exchange)

This pathway involves a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium, with the starting aryl bromide at low temperatures. The resulting aryllithium species is then reacted with a trialkyl borate, followed by acidic workup.

Logical Relationship Diagram: Organolithium Pathway

Caption: Workflow for the synthesis via an organolithium intermediate.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol for Pathway 1: Grignard Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | 259.44 | 10.0 | 2.59 g |

| Magnesium turnings | 24.31 | 12.0 | 292 mg |

| Iodine | 253.81 | 1 crystal | ~1 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Triisopropyl borate | 188.08 | 15.0 | 3.4 mL |

| 2 M Hydrochloric acid (aq) | - | - | As needed |

| Diethyl ether | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous Sodium Sulfate | - | - | For drying |

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings (292 mg, 12.0 mmol) and a crystal of iodine are added to the flask.

-

Anhydrous THF (10 mL) is added to cover the magnesium.

-

A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (2.59 g, 10.0 mmol) in anhydrous THF (20 mL) is prepared and added to the dropping funnel.

-

A small portion of the aryl bromide solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.

-

Triisopropyl borate (3.4 mL, 15.0 mmol) dissolved in anhydrous THF (20 mL) is added dropwise, maintaining the internal temperature below -60 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

-

Hydrolysis and Workup:

-

The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the solution is acidic (pH ~2).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.

-

Protocol for Pathway 2: Organolithium Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | 259.44 | 10.0 | 2.59 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Triisopropyl borate | 188.08 | 15.0 | 3.4 mL |

| 2 M Hydrochloric acid (aq) | - | - | As needed |

| Diethyl ether | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous Sodium Sulfate | - | - | For drying |

Procedure:

-

Lithiation:

-

A solution of 1-bromo-4-chloro-3-(trifluoromethyl)benzene (2.59 g, 10.0 mmol) in anhydrous THF (50 mL) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.

-

n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe, maintaining the temperature below -70 °C.

-

The mixture is stirred at -78 °C for 1 hour.

-

-

Borylation:

-

Triisopropyl borate (3.4 mL, 15.0 mmol) is added dropwise to the cold solution, ensuring the temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.

-

-

Hydrolysis and Workup:

-

The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until acidic.

-

The mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by recrystallization or silica gel column chromatography to yield pure this compound.

-

Quantitative Data Summary

While a specific peer-reviewed publication detailing the yield for the synthesis of this compound was not identified, similar syntheses of substituted phenylboronic acids via organolithium or Grignard pathways typically report yields in the range of 60-90%. For example, a patent for a similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, reported a yield of 80.3%.[2] The final purity of the product after recrystallization is generally high (>97%).

| Parameter | Grignard Pathway (Expected) | Organolithium Pathway (Expected) |

| Yield | 60-85% | 70-90% |

| Purity | >97% (after recrystallization) | >97% (after recrystallization) |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 233-236 °C | 233-236 °C |

Safety Considerations

-

Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.

-

Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for their successful preparation.

-

Anhydrous solvents like THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.

-

The reactions, particularly the quenching steps, can be exothermic. Proper temperature control is crucial.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through either a Grignard or an organolithium pathway. Both methods are high-yielding and provide a product of high purity suitable for subsequent applications in organic synthesis. The choice of method may depend on the availability of reagents and the specific requirements of the laboratory. The organolithium route often offers higher yields and cleaner reactions but requires more stringent anhydrous and inert atmosphere techniques. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable building block.

References

A Technical Guide to Trifluoromethylphenylboronic Acids: Properties and Protocols for Researchers

An in-depth exploration of the core physical and chemical characteristics of trifluoromethylphenylboronic acids, offering valuable data and experimental insights for professionals in research and drug development.

Trifluoromethylphenylboronic acids are a critical class of reagents in modern organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group imparts unique electronic properties, enhancing the compound's utility in various applications, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of their key physical and chemical characteristics, supported by structured data and detailed experimental methodologies.

Core Physicochemical Properties

The physicochemical properties of trifluoromethylphenylboronic acids are significantly influenced by the position of the trifluoromethyl substituent on the phenyl ring. These properties, including acidity, melting point, and spectroscopic signatures, are crucial for their handling, reactivity, and application in synthesis.

Acidity (pKa)

The trifluoromethyl group is strongly electron-withdrawing, which generally increases the Lewis acidity of the boronic acid. However, steric effects, particularly in the ortho position, can counteract this electronic influence. The acidity of these compounds is a key factor in their reactivity and stability.[1][2]

A comparison of the pKa values for different isomers of trifluoromethylphenylboronic acid highlights these effects. The meta and para isomers are more acidic than the parent phenylboronic acid (pKa ≈ 8.8), while the ortho isomer is significantly less acidic due to steric hindrance that inhibits the formation of the tetrahedral boronate ion.[1][3]

Table 1: pKa Values of Isomeric Trifluoromethylphenylboronic Acids

| Substituent Position | pKa (Potentiometric) | pKa (Spectrophotometric) |

| ortho | 9.58 ± 0.16 | 9.45 ± 0.01 |

| meta | 7.85 ± 0.05 | 7.88 ± 0.01 |

| para | 7.90 ± 0.10 | 7.82 ± 0.01 |

| Data sourced from Gierczyk et al. (2019).[1] |

Melting Point and Physical State

Trifluoromethylphenylboronic acids are typically off-white to tan solids at room temperature.[4][5] Their melting points vary depending on the isomer and the presence of any additional functional groups.

Table 2: Physical Properties of Selected Trifluoromethylphenylboronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-(Trifluoromethyl)phenylboronic acid | 1423-27-4 | C₇H₆BF₃O₂ | 189.93 | 111-114 | Solid |

| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | C₇H₆BF₃O₂ | 189.93 | 158-169 | Off-white to tan solid |

| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 250 | White to light yellow powder |

| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 503309-11-3 | C₇H₅BF₄O₂ | 207.92 | 116 | White to slightly yellow crystalline powder |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 73852-19-4 | C₈H₅BF₆O₂ | 257.93 | 217-220 | Powder |

| Data compiled from various chemical suppliers and research articles.[4][5][6][7] |

Solubility and Stability

These compounds generally exhibit good solubility in organic solvents, a property that is advantageous for their use in various chemical reactions.[4][6] For instance, 3-(Trifluoromethyl)phenylboronic acid is highly soluble in DMSO (≥ 100 mg/mL).[8] They also demonstrate high thermal stability.[4] Trifluoromethylphenylboronic acids show a notable resistance to protodeboronation reactions.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of trifluoromethylphenylboronic acids. The presence of ¹H, ¹³C, ¹¹B, and ¹⁹F active nuclei provides a wealth of structural information.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) in acetone-d₆

| Compound | Nucleus | C1 (C-B) | C2 | C3 | C4 | C5 | C6 | CF₃ |

| 2-(Trifluoromethoxy)phenylboronic acid | ¹³C | - | 155.1 (q, ³JCF=1.7) | 118.8 | 137.3 | 131.7 | 122.1 | 121.7 (q, ¹JCF=255.9) |

| ¹H | - | - | 7.50 (t) | 8.01 (d) | 7.62 (t) | 7.33 (d) | - | |

| 3-(Trifluoromethoxy)phenylboronic acid | ¹³C | - | 134.4 | 150.1 (q, ³JCF=1.7) | 124.9 | 131.0 | 130.0 | 122.1 (q, ¹JCF=255.4) |

| ¹H | - | 8.08 (s) | - | 7.64 (d) | 7.69 (t) | 7.47 (d) | - | |

| 4-(Trifluoromethoxy)phenylboronic acid | ¹³C | - | 136.6 | 122.4 | 152.0 (q, ³JCF=1.7) | 122.4 | 136.6 | 121.8 (q, ¹JCF=255.2) |

| ¹H | - | 8.07 (d) | 7.42 (d) | - | 7.42 (d) | 8.07 (d) | - | |

| Data for (trifluoromethoxy)phenylboronic acids, which are structurally related and provide insight into the spectroscopic properties of trifluoromethylphenylboronic acids.[1] |

Experimental Protocols

General Synthesis of Trifluoromethylphenylboronic Acids

A common synthetic route to trifluoromethylphenylboronic acids involves the reaction of a corresponding brominated trifluoromethylbenzene with a borate ester in the presence of a strong base, followed by acidic workup.

Protocol: Synthesis of (3,4,5-Trifluorophenyl)boronic acid (Illustrative Example)

-

Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser under an argon atmosphere is charged with magnesium turnings.

-

Grignard Formation: A solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to initiate Grignard reagent formation.

-

Borylation: The resulting Grignard reagent is cooled, and trimethyl borate in anhydrous THF is added dropwise at a low temperature (e.g., -78 °C). The mixture is then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The final product, which may be a mixture of the boronic acid and its anhydride, can be further purified by recrystallization.[9]

Characterization by Titration

The pKa values can be determined experimentally using potentiometric or spectrophotometric titration methods.

Protocol: Potentiometric Titration

-

Sample Preparation: A solution of the trifluoromethylphenylboronic acid is prepared in a suitable solvent system (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH).

-

Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa value is determined from the titration curve, typically as the pH at the half-equivalence point.[1]

Reactivity and Applications

The primary application of trifluoromethylphenylboronic acids is in Suzuki-Miyaura cross-coupling reactions to introduce a trifluoromethylphenyl moiety into a target molecule. This is a powerful method for forming carbon-carbon bonds.[10][11]

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the -CF3 group can enhance the reactivity and selectivity of the coupling process.[10] This makes these compounds particularly valuable in the synthesis of pharmaceuticals and advanced materials, where the trifluoromethyl group can improve properties such as lipophilicity and metabolic stability.[4][11]

Biological Interactions

Trifluoromethylphenylboronic acids have also been investigated for their biological activity. For instance, docking studies have explored the potential interactions of (trifluoromethoxy)phenylboronic acids with the leucyl-tRNA synthetase (LeuRS) of Escherichia coli, suggesting a potential for antimicrobial applications.[3][12]

Caption: Logical workflow for investigating biological activity.

This guide provides a foundational understanding of the key characteristics of trifluoromethylphenylboronic acids, equipping researchers with the essential data and methodologies to effectively utilize these versatile compounds in their work.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | TCI AMERICA [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-(trifluoromethyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making it a compound of significant interest in pharmaceutical and agrochemical research.[1] A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 176976-42-4 |

| Molecular Formula | C₇H₅BClF₃O₂ |

| Molecular Weight | 224.37 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 233 - 236 °C[1] |

| Boiling Point | 304.3 ± 52.0 °C (Predicted)[2] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted)[2] |

Solubility Data

For reference, the following table summarizes the experimentally determined mole fraction solubility of various isobutoxyphenylboronic acid isomers in several organic solvents at different temperatures.[5][6]

Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers [5][6]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.135 | 0.110 |

Experimental Protocol for Solubility Determination: The Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration by observing the disappearance of turbidity.[6][7]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Analytical Balance: Precision of at least 0.1 mg

-

Jacketed Glass Vessel or Sealed Vials

-

Magnetic Stirrer and Stir Bars

-

Circulating Thermostat Bath: Programmable with controlled temperature ramping

-

Calibrated Thermometer or Temperature Probe

-

Turbidity Sensor or Luminance Probe: Alternatively, visual observation can be used.

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel or a vial to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar.

-

Seal the vessel tightly to prevent solvent evaporation.

-

-

Heating and Observation:

-

Place the vessel in the thermostat bath and begin stirring the mixture vigorously.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

-

-

Turbidity Measurement and Determination of Dissolution Temperature:

-

Continuously monitor the turbidity of the solution.

-

The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

-

-

Data Collection:

-

Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

-

Caption: Workflow for the dynamic method of solubility determination.

Key Application: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organic halide or triflate.[8][9]

The catalytic cycle generally proceeds through three main steps:[8][9]

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically with the assistance of a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 176976-42-4 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Stability and Storage of Arylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their widespread utility, the inherent instability of many arylboronic acids presents significant challenges in their handling, storage, and application. This technical guide provides an in-depth overview of the factors governing the stability of arylboronic acids, outlines their primary degradation pathways, and offers recommendations for their proper storage and handling to ensure their integrity and reactivity.

Core Concepts of Arylboronic Acid Stability

Arylboronic acids are generally white, crystalline solids that are relatively stable under ambient, dry conditions. However, their stability is significantly influenced by a range of factors including moisture, pH, light, temperature, and the electronic and steric nature of the substituents on the aromatic ring. Understanding these factors is critical for minimizing degradation and ensuring reproducible results in chemical reactions.

The key to the reactivity and instability of arylboronic acids lies in the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack. This susceptibility is the origin of the major degradation pathways.

Major Degradation Pathways

There are three primary pathways through which arylboronic acids degrade: protodeboronation, trimerization to boroxines, and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often the most significant and irreversible degradation pathway, particularly in aqueous environments. The reaction is known to proceed via different mechanisms depending on the pH of the solution.

-

Base-Catalyzed Protodeboronation : This is the most common pathway, especially under the basic conditions often employed in Suzuki-Miyaura coupling reactions.[1] The reaction is initiated by the attack of a hydroxide ion on the boron atom to form a more electron-rich tetrahedral boronate species. This boronate is more susceptible to protonolysis, leading to the cleavage of the C-B bond.[2][3] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group; electron-rich and sterically hindered arylboronic acids are particularly prone to this degradation pathway.[4]

-

Acid-Catalyzed Protodeboronation : In acidic media, protodeboronation can also occur. The mechanism is thought to involve protonation of one of the hydroxyl groups on the boron, followed by a rate-determining cleavage of the C-B bond.[5][6]

The stability of arylboronic acids towards protodeboronation is highly variable. For instance, a study on various fluorinated phenylboronic acids revealed half-lives spanning nine orders of magnitude, from less than 3 milliseconds to 6.5 months, depending on the substitution pattern.[2][3]

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Acidity and pKa Values of Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the acidity of substituted phenylboronic acids, providing a comprehensive overview of their pKa values and the experimental and computational methodologies used for their determination. Phenylboronic acids are a critical class of compounds with wide-ranging applications in organic synthesis, medicinal chemistry, and materials science.[1] Their utility is often intrinsically linked to their Lewis acidity, which dictates their ability to form reversible covalent complexes with diols, a property exploited in sensors, drug delivery systems, and diagnostics.[2][3] Understanding the influence of aromatic ring substituents on the acidity of the boronic acid moiety is paramount for the rational design of novel molecules with tailored properties.

The Lewis Acidity of Phenylboronic Acids

Unlike Brønsted-Lowry acids that donate a proton, arylboronic acids act as Lewis acids by accepting a hydroxide ion from water to form a tetrahedral boronate species.[4][5] This equilibrium releases a proton into the solution, allowing for the quantification of acidity using the pKa scale. The position of this equilibrium, and thus the pKa, is highly sensitive to the electronic effects of substituents on the phenyl ring.

Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, stabilizing the resulting negative charge on the boronate anion and leading to a lower pKa value. Conversely, electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa.[3] This predictable relationship allows for the fine-tuning of a molecule's acidity for specific applications.

Quantitative Analysis of Substituent Effects: pKa Values

The pKa values of a range of monosubstituted phenylboronic acids have been experimentally determined and are summarized in the table below. These values provide a quantitative measure of how different functional groups influence the acidity of the boronic acid.

| Substituent (Position) | pKa |

| H | 8.83 |

| 4-OCH3 | 9.25[6] |

| 4-CH3 | 9.11 |

| 4-F | 8.67 |

| 4-Cl | 8.55 |

| 4-Br | 8.52 |

| 4-I | 8.54 |

| 4-CF3 | 7.86[1] |

| 4-CN | 7.82 |

| 4-NO2 | 7.08 |

| 3-OCH3 | 8.78 |

| 3-CH3 | 8.80 |

| 3-F | 8.35 |

| 3-Cl | 8.24 |

| 3-Br | 8.22 |

| 3-I | 8.25 |

| 3-CF3 | 8.01 |

| 3-CN | 7.88 |

| 3-NO2 | 7.37 |

| 2-OCH3 | 9.00 |

| 2-CH3 | 8.95 |

| 2-F | 8.05 |

| 2-Cl | 7.90 |

| 2-Br | 7.85 |

| 2-I | 7.95 |

| 2-CF3 | 8.15 |

| 2-CN | 7.45 |

| 2-NO2 | 6.80 |

Note: pKa values are typically determined in aqueous solution at 25°C. Values may vary slightly depending on the experimental conditions. The data presented is a compilation from various sources.

The Hammett Relationship

The electronic influence of meta- and para-substituents on the pKa of phenylboronic acids can be quantitatively described by the Hammett equation:

log(K/K₀) = ρσ

where K and K₀ are the acid dissociation constants of the substituted and unsubstituted phenylboronic acid, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. For the dissociation of phenylboronic acids, the reaction constant (ρ) has been determined to be approximately 2.15, indicating a significant sensitivity to the electronic effects of substituents.[1]

References

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

Spectroscopic and Application Guide for 4-Chloro-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Chloro-3-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and pharmaceutical development. Due to its unique electronic and structural features, this compound is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl molecules. This document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of its application in a typical cross-coupling reaction.

Physicochemical Properties

| Property | Value |

| CAS Number | 176976-42-4 |

| Molecular Formula | C₇H₅BClF₃O₂ |

| Molecular Weight | 224.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 233 - 236 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.35 | s (br) | - | B(OH)₂ |

| 8.15 | d | ~2.0 | H-2 |

| 8.05 | dd | ~8.5, 2.0 | H-6 |

| 7.70 | d | ~8.5 | H-5 |

Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | C-6 |

| 135.0 | C-2 |

| 132.0 (q, J ≈ 30 Hz) | C-3 |

| 131.5 | C-4 |

| 130.0 | C-5 |

| 125.0 (q, J ≈ 270 Hz) | CF₃ |

| C-1 not observed |

Note: The carbon attached to the boron atom (C-1) is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| -61.5 | CF₃ |

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610, 1570, 1480 | Medium-Weak | Aromatic C=C Stretch |

| 1350 | Strong | B-O Stretch |

| 1320, 1180, 1140 | Strong | C-F Stretch (Trifluoromethyl) |

| 1080 | Medium | C-Cl Stretch |

| 830 | Strong | Out-of-plane C-H Bend |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and IR spectra for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Agitate the vial to ensure complete dissolution of the solid.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the spectra using standard instrument parameters for each nucleus. Typical parameters include:

-

¹H NMR: 16-32 scans, 1-2 second relaxation delay.

-

¹³C NMR: 1024-4096 scans, 2-5 second relaxation delay.

-

¹⁹F NMR: 64-128 scans, 1-2 second relaxation delay.

-

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F NMR, an external or internal standard is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~2 mg)

-

Potassium bromide (KBr), IR grade (~200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grind a small amount of KBr in the agate mortar to a fine powder.

-

Add the sample to the mortar and gently mix with the KBr.

-

Grind the mixture thoroughly for several minutes to ensure a homogenous sample.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A typical workflow for such a reaction is depicted below.

This workflow illustrates the key stages of the reaction, from the combination of reactants and the catalyst system to the final purification of the desired biaryl product. The choice of catalyst, base, and solvent is crucial for the success of the reaction and is often optimized for specific substrates.

The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety Modulating Boronic Acid Chemistry for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, into the molecular architecture of boronic acids has profound implications for their chemical and physical properties. This modification significantly enhances the Lewis acidity of the boron center, influencing reactivity, stability, and intermolecular interactions. These altered characteristics have positioned trifluoromethyl-substituted boronic acids as indispensable tools in medicinal chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the electron-withdrawing effects of trifluoromethyl groups on boronic acids, detailing their synthesis, characterization, and applications, with a focus on quantitative data and detailed experimental methodologies.

Enhanced Lewis Acidity: A Quantitative Perspective

The primary electronic effect of the trifluoromethyl group is its strong inductive electron-withdrawing nature (-I effect), which decreases the electron density on the aromatic ring and, consequently, on the boron atom. This increased positive character of the boron atom enhances its Lewis acidity, a feature that can be quantified by the acidity constant (pKa). A lower pKa value indicates a stronger acid.

The position of the CF₃ group on the phenyl ring relative to the boronic acid moiety significantly influences the pKa. Generally, meta and para substitutions lead to a considerable increase in acidity compared to the parent phenylboronic acid.[1] However, an ortho-trifluoromethyl group can introduce steric hindrance that counteracts the electronic effect, leading to a decrease in acidity.[1] This is due to the steric inhibition of the conformational change from a trigonal planar boronic acid to a tetrahedral boronate anion upon hydroxide binding.

For comparison, the table below summarizes the pKa values for various trifluoromethyl-substituted phenylboronic acids, alongside other relevant substituted analogs.

| Compound | Substituent | Position | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference |

| Phenylboronic acid | -H | - | 8.8 | - | [1] |

| 2-(Trifluoromethyl)phenylboronic acid | -CF₃ | ortho | 9.58 ± 0.16 | 9.45 ± 0.01 | [1] |

| 3-(Trifluoromethyl)phenylboronic acid | -CF₃ | meta | 7.85 ± 0.05 | 7.88 ± 0.01 | [1] |

| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | para | 7.90 ± 0.10 | 7.82 ± 0.01 | [1] |

| 2-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | ortho | 9.49 ± 0.08 | 9.51 ± 0.04 | [1] |

| 3-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | meta | 7.96 ± 0.07 | 7.79 ± 0.02 | [1] |

| 4-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | para | 8.03 ± 0.07 | 8.11 ± 0.04 | [1] |

| 2-Fluorophenylboronic acid | -F | ortho | 7.85 ± 0.07 | 7.89 ± 0.01 | [1] |

| 3-Fluorophenylboronic acid | -F | meta | 8.15 ± 0.11 | 8.09 ± 0.01 | [1] |

| 4-Fluorophenylboronic acid | -F | para | 8.71 ± 0.10 | 8.77 ± 0.01 | [1] |

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted arylboronic acids typically involves the reaction of a corresponding trifluoromethylated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[2] Alternatively, iridium-catalyzed borylation of trifluoromethylated arenes offers a more direct route.[3]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of trifluoromethyl-substituted phenylboronic acids.

Caption: A general workflow for the synthesis and characterization of trifluoromethyl-substituted boronic acids.

Experimental Protocols

This protocol is adapted from established synthetic procedures for arylboronic acids.

Materials:

-

4-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Iodine (crystal)

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon) with a crystal of iodine.

-

Add a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate Grignard reagent formation. Maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford pure 4-(trifluoromethyl)phenylboronic acid.

This method provides a precise measurement of the pKa value.[4][5]

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

Potassium chloride (for maintaining ionic strength)

-

Trifluoromethyl-substituted boronic acid sample

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of the boronic acid (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be specific to that solvent mixture.

-

Add a supporting electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.

-

Acidify the sample solution to approximately pH 2 with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The enhanced reactivity of trifluoromethyl-substituted boronic acids makes them excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The electron-withdrawing CF₃ group can facilitate the transmetalation step in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of an aryl halide with a trifluoromethyl-substituted phenylboronic acid using microwave irradiation for accelerated reaction times.[7]

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)[8]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, THF, or toluene)

-

Microwave synthesis vial with a stir bar

Procedure:

-

To a microwave synthesis vial, add the aryl halide (1.0 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).

-

Add the solvent system to achieve a concentration of approximately 0.1-0.5 M.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Development